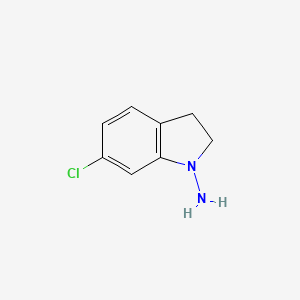
1H-Indol-1-amine,6-chloro-2,3-dihydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indol-1-amine,6-chloro-2,3-dihydro- is a compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biologically vital properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indol-1-amine,6-chloro-2,3-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-chloroindole with suitable amines under controlled temperatures and solvents . The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
1H-Indol-1-amine,6-chloro-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding oxindoles.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives.
科学研究应用
1H-Indol-1-amine,6-chloro-2,3-dihydro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and microbial infections.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of 1H-Indol-1-amine,6-chloro-2,3-dihydro- involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
- 6-Chloro-2-oxindole
- 6-Chloro-1,3-dihydroindol-2-one
- 6-Chloro-2-indolinone
Uniqueness
1H-Indol-1-amine,6-chloro-2,3-dihydro- is unique due to its specific substitution pattern and the presence of the chloro group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research applications .
常见问题
Basic Research Questions
Q. What are the established synthetic routes for 1H-Indol-1-amine,6-chloro-2,3-dihydro-?
- Methodological Answer : The synthesis typically involves multi-step protocols. A common approach includes:
- Step 1 : Cyclization of substituted aniline derivatives to form the indole core. For example, using Buchwald-Hartwig amination to introduce the amine group at position 1 .
- Step 2 : Chlorination at position 6 via electrophilic substitution (e.g., using N-chlorosuccinimide under controlled conditions) .
- Step 3 : Partial hydrogenation to achieve the 2,3-dihydro structure, often catalyzed by palladium or platinum under hydrogen gas .
Q. How is the structural integrity of 1H-Indol-1-amine,6-chloro-2,3-dihydro- validated?
- Methodological Answer :
- Spectroscopic Techniques :
- NMR : 1H-NMR confirms the dihydro structure (absence of aromatic protons at positions 2 and 3) and chlorine substitution (splitting patterns) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., expected [M+H]+ for C8H8ClN2: 167.04) .
- X-ray Crystallography : Resolve bond lengths and angles to confirm stereochemistry; SHELX software is widely used for refinement .
Advanced Research Questions
Q. How does 1H-Indol-1-amine,6-chloro-2,3-dihydro- interact with biological targets, and what experimental designs are optimal for mechanistic studies?
- Methodological Answer :
- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding to enzymes like 5-HT receptors or kinases .
- In Vitro Assays :
- Enzyme Inhibition : Measure IC50 values via fluorometric or colorimetric assays (e.g., SRB assay for cytotoxicity ).
- Cellular Uptake : Tag the compound with fluorescent probes (e.g., FITC) and quantify internalization via flow cytometry .
- Controls : Include structurally related analogs (e.g., 1-ethyl-2,3-dihydro-1H-indol-6-amine) to assess specificity .
Q. How can contradictory data on the compound’s bioactivity be resolved?
- Methodological Answer :
- Data Triangulation :
- Reproducibility : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out model-specific effects .
- Meta-Analysis : Compare datasets from independent studies using tools like RevMan to identify confounding variables (e.g., solvent effects or impurity profiles) .
- Advanced Analytics :
- Metabolomics : Track metabolite stability via LC-MS to rule off-target degradation .
- Structural Dynamics : Use molecular dynamics simulations to assess conformational changes affecting binding .
Q. Research Design and Optimization
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Formulation :
- Salt Formation : Convert to hydrochloride salt (common for amines) to enhance aqueous solubility .
- Nanoparticle Encapsulation : Use PEGylated liposomes for sustained release .
- Pharmacokinetic Profiling :
- IV/PO Dosing : Compare AUC and Cmax in rodent models to assess bioavailability .
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
- Methodological Answer :
- Core Modifications :
- Position 1 : Replace -NH2 with alkyl/aryl groups (e.g., ethyl, benzyl) to probe steric effects .
- Position 6 : Substitute Cl with Br or F to evaluate halogen-dependent activity .
- Assay Parallelism : Test all derivatives in standardized assays (e.g., enzyme inhibition, cytotoxicity) to ensure comparability .
属性
分子式 |
C8H9ClN2 |
|---|---|
分子量 |
168.62 g/mol |
IUPAC 名称 |
6-chloro-2,3-dihydroindol-1-amine |
InChI |
InChI=1S/C8H9ClN2/c9-7-2-1-6-3-4-11(10)8(6)5-7/h1-2,5H,3-4,10H2 |
InChI 键 |
WGUYQIGRFPAEBR-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C2=C1C=CC(=C2)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















